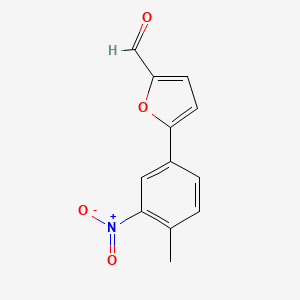

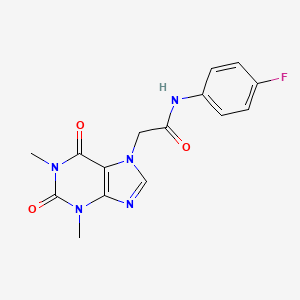

2-(3-Fluorophenyl)-1-(p-tolyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected for 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone. For instance, the first paper investigates a molecule with a similar fluorophenyl group and an ethanone moiety, which could suggest similar reactivity and molecular interactions for 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone .

Synthesis Analysis

While the synthesis of 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone is not explicitly described, the second paper discusses a photoremovable protecting group for carboxylic acids, which is based on a phenyl ethanone structure . This suggests that the methods used for synthesizing and manipulating similar compounds could potentially be adapted for the synthesis of 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone.

Molecular Structure Analysis

The first paper provides an analysis of a molecule with a fluorophenyl group and an ethanone fragment, which includes optimized molecular structure and vibrational frequencies . Although the exact structure differs from 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone, the general approach to studying the molecular structure could be applied to our compound of interest, potentially yielding information about its geometry and electronic distribution.

Chemical Reactions Analysis

The second paper introduces a photoremovable protecting group based on a phenyl ethanone structure . This indicates that the phenyl ethanone moiety can participate in chemical reactions that allow it to be attached and removed from other functional groups, such as carboxylic acids. This could imply that 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone may also be amenable to similar chemical modifications.

Physical and Chemical Properties Analysis

The first paper's analysis of a related compound includes the calculation of the first hyperpolarizability, which is relevant to nonlinear optics, and suggests that the carbonyl group is the most reactive part of the molecule due to its electronegativity . This information could be extrapol

科学的研究の応用

Molecular Structure and Vibrational Analysis

Research has explored the molecular structure, vibrational frequencies, and vibrational assignments of compounds structurally related to "2-(3-Fluorophenyl)-1-(p-tolyl)ethanone" using both experimental and theoretical methods. These studies often employ computational chemistry techniques to predict the geometry, electronic properties, and potential reactivity of these compounds. For example, the molecular structure and vibrational analysis of related compounds have been thoroughly investigated, demonstrating their potential in understanding chemical bonding and molecular electronics (Mary et al., 2015).

Nonlinear Optics and Molecular Docking

Some derivatives have been studied for their role in nonlinear optics, indicated by calculations of their first hyperpolarizability. Molecular docking studies suggest these compounds may exhibit inhibitory activity against specific proteins, suggesting potential anti-neoplastic properties (Mary et al., 2015).

Antimicrobial Activity

Synthetic efforts have led to compounds that exhibit varying levels of antibacterial and antioxidant activities, highlighting the importance of these molecules in developing new therapeutic agents (Sarac, 2020). These activities are crucial for addressing antibiotic resistance and finding novel compounds with effective mechanisms of action against pathogens.

Enantioselective Synthesis for Medical Applications

Research into enantioselective synthesis methods for producing chiral molecules related to "2-(3-Fluorophenyl)-1-(p-tolyl)ethanone" demonstrates the potential for creating specific enantiomers of pharmaceutical importance. This approach can lead to the development of drugs with improved efficacy and reduced side effects (ChemChemTech, 2022).

特性

IUPAC Name |

2-(3-fluorophenyl)-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-11-5-7-13(8-6-11)15(17)10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMCKZVZAKFLKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-1-(p-tolyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)